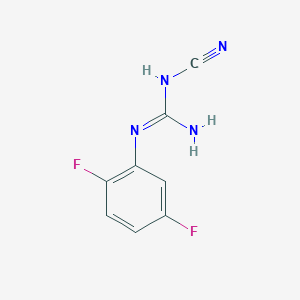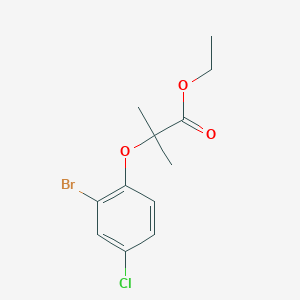![molecular formula C28H24ClNO2 B8531360 1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B8531360.png)
1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a quinoline moiety, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to introduce the acetyl group.
Introduction of the Quinoline Moiety: The next step involves the coupling of the acetylphenyl intermediate with a quinoline derivative, often through a Heck reaction or a similar coupling reaction.
Formation of the Propanol Backbone: The final step involves the reduction of the intermediate to form the propanol backbone, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the quinoline moiety to a dihydroquinoline.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or dihydroquinolines.
科学的研究の応用
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)ethanol: Similar structure but with an ethanol backbone instead of propanol.
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)butanol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C28H24ClNO2 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone |
InChI |
InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3/t28-/m1/s1 |
InChIキー |
NZSTWJFMJOWIJY-MUUNZHRXSA-N |
異性体SMILES |
CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
正規SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate](/img/structure/B8531282.png)



![8-Amino-2,3,6-trimethylimidazo[1,2-a]pyridine](/img/structure/B8531317.png)

![2-Chloro-4-(4-methyl-piperazin-1-yl)-thieno[3,2-d]pyrimidine](/img/structure/B8531337.png)

![3',5'-Dimethoxy-3,6-dihydro[1,1'-biphenyl]-2(1H)-one](/img/structure/B8531346.png)


![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B8531357.png)

